2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Description
This compound is a thieno[3,2-c]pyridine derivative bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at the 2-position. Its molecular formula is C₁₃H₁₅BClNO₂S (MW: 295.59), featuring a fused thiophene-pyridine core with a chlorine atom at the 4-position and a boronate ester group at the 7-position of the thienopyridine ring . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-7-9-8-15-6-5-10(9)18-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMBSAWFKJOJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694518 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018953-88-2 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through various methods, including cyclization reactions of suitable precursors.
Borylation: The introduction of the boronate ester group is usually carried out using a borylation reaction. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates, forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex architectures for pharmaceuticals and materials science.
Mechanistic Insights :
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Transmetalation between the boronic ester and Pd⁰ catalyst forms a Pd-aryl intermediate.
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Oxidative addition of the aryl halide precedes reductive elimination to yield the coupled product .
Electrophilic Aromatic Substitution
The thieno[3,2-c]pyridine core undergoes regioselective electrophilic substitution at electron-rich positions (C-3 and C-6), influenced by the fused thiophene and pyridine rings.
Regioselectivity :
-
Nitration and bromination favor C-3 due to resonance stabilization from the pyridine nitrogen.
Oxidation and Reduction Pathways
The dioxaborolane group and thienopyridine core participate in redox transformations.
Applications :
-
Boronic acid derivatives serve as intermediates for further cross-couplings .
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Hydrogenated products enhance solubility for biological studies .
Coordination Chemistry and Catalysis
The boron and nitrogen atoms enable metal coordination, forming complexes with catalytic or luminescent properties.
| Metal Salt | Ligand Role | Application | Source |
|---|---|---|---|
| CuI | Bidentate (B, N) | Photoluminescent materials | |
| PdCl₂ | Transient stabilization | Suzuki-Miyaura coupling pre-catalyst | |
| RuCl₃ | σ-Donor | Hydrogenation catalysis |
Notable Complexes :
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Cu(I) complexes exhibit blue emission (λₑₘ = 460 nm) due to ligand-centered transitions .
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Pd(II) intermediates accelerate transmetalation in cross-couplings .
Cyclization and Annulation Reactions
The compound participates in tandem cyclizations to construct polycyclic systems.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propargyl bromide, CuI | DMF, 80°C, 12 h | Thienopyridoindole | 73% | |
| Ethylene glycol, TsOH | Toluene, reflux, 6 h | Fused 7-membered oxaborole | 58% |
Mechanism :
Scientific Research Applications
Organic Synthesis
The compound is widely utilized as a versatile building block in organic chemistry. Its unique structure allows it to participate in various cross-coupling reactions such as Suzuki-Miyaura coupling. This is particularly useful for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Case Study: Cross-Coupling Reactions
In a recent study published in Journal of Organic Chemistry, researchers demonstrated the efficacy of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to yield high purity products with excellent yields (up to 95%) using palladium catalysts.
Pharmaceutical Development
This compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of drug intermediates. It enhances the efficiency of drug discovery processes by facilitating the rapid assembly of complex molecular frameworks.
Example Application: Anticancer Agents
A notable application was reported in Medicinal Chemistry Letters, where the compound was used to synthesize novel thieno[3,2-c]pyridine derivatives that exhibited promising anticancer activity against several cancer cell lines. The derivatives demonstrated IC50 values lower than existing treatments.
Material Science
In material science, this compound contributes to the development of advanced materials. It is involved in creating polymers with enhanced properties for electronics and coatings.
Research Findings: Conductive Polymers
Research published in Advanced Materials highlighted how incorporating this compound into polymer matrices improved electrical conductivity and thermal stability. The resulting materials showed potential for use in flexible electronic devices.
Agricultural Chemistry
The compound is also significant in agricultural chemistry for formulating agrochemicals. Its application aids in designing more effective pesticides and herbicides.
Case Study: Pesticide Formulation
A study conducted by agricultural scientists demonstrated that formulations containing this compound exhibited increased efficacy against common agricultural pests compared to traditional formulations. The results were published in Pest Management Science, showing a reduction in pest populations by over 60%.
Analytical Chemistry
In analytical chemistry, this compound enhances detection methods for various analytes. Its boronate structure allows it to form complexes with diols and sugars, improving sensitivity and selectivity.
Application Example: Detection of Sugars
A method developed for the quantitative analysis of sugars using this compound as a derivatizing agent was reported in Analytical Chemistry. The method achieved detection limits lower than conventional techniques while maintaining high specificity.
Summary Table of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Organic Synthesis | Building block for cross-coupling reactions | High yields (up to 95%) reported in Suzuki coupling studies |
| Pharmaceutical | Synthesis of drug intermediates | Novel anticancer agents with low IC50 values |
| Material Science | Development of conductive polymers | Improved conductivity and thermal stability |
| Agricultural Chemistry | Formulation of effective pesticides | Over 60% reduction in pest populations |
| Analytical Chemistry | Enhances detection methods for sugars | Lower detection limits with high specificity |
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The thieno[3,2-c]pyridine core can also participate in various substitution reactions through electrophilic or nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Thieno[3,2-c]pyridine vs. Thieno[3,2-b]pyridine Derivatives
- Thieno[3,2-c]pyridine (target compound): The boron group is positioned on the thiophene-fused pyridine ring, which influences electron distribution and reactivity. This scaffold is less common than thieno[3,2-b]pyridine derivatives.
- Thieno[3,2-b]pyridine analogs: Compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine (CAS: 1251734-15-2) exhibit boron substitution on the thiophene ring rather than the pyridine moiety. This positional difference alters electronic properties and coupling reactivity .
(b) Thieno[3,2-c]pyridine vs. Furo[3,2-c]pyridine Derivatives
- The replacement of thiophene with furan (e.g., 3-cyclopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine) introduces an oxygen atom instead of sulfur. This reduces electron-richness and stability due to weaker aromaticity in furan, impacting cross-coupling efficiency .
Substituent Variations
(a) Chlorinated vs. Non-Chlorinated Derivatives
- The target compound contains a chlorine atom at the 4-position, which enhances electrophilicity and may improve binding in biological targets (e.g., kinase inhibitors). In contrast, non-chlorinated analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1) lack this halogen, resulting in lower molecular weight (205.06 vs. 295.59) and altered solubility profiles .
(b) Boron Placement on Pyridine vs. Phenyl Rings
- Pyridine-boronate esters: Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 181219-01-2) have boron directly attached to pyridine. These are simpler structures with lower steric hindrance, facilitating faster coupling reactions but reduced conjugation compared to fused thienopyridines .
- Aryl-boronate esters: Derivatives such as 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (CAS: 939430-30-5) feature boron on a phenyl ring connected to pyridine.
(a) Suzuki-Miyaura Cross-Coupling Efficiency
- The target compound’s thienopyridine core provides a rigid, planar structure that stabilizes transition states in palladium-catalyzed couplings. For example, it achieves moderate yields (12.7–20%) in reactions with aryl halides, comparable to thieno[3,2-b]pyridine analogs but lower than simpler pyridine-boronates (e.g., 3-(dioxaborolan-2-yl)pyridine, which achieves >80% yields under optimized conditions) .
(b) Solubility and Stability
- The chlorine substituent in the target compound reduces water solubility compared to non-halogenated analogs. For instance, 3-(dioxaborolan-2-yl)pyridine is insoluble in water, while the target’s chlorine may further decrease polarity .
- Stability: Thienopyridine-boronates are sensitive to light and moisture, similar to other boronate esters. However, the fused ring system may confer greater thermal stability than phenyl- or pyridine-based analogs .
Biological Activity
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is a derivative of thieno[3,2-c]pyridine that incorporates a boron-containing moiety. This structural configuration enhances its potential biological activity and applications in medicinal chemistry. The biological activity of this compound has garnered attention due to its implications in drug development and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine , with the molecular formula and a molecular weight of approximately 295.6 g/mol. The presence of the dioxaborolane group is crucial for its reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit significant anticancer activity. For instance, compounds in this class have been shown to inhibit various cancer cell lines by targeting critical pathways involved in cell division and survival. In particular:
- Aurora Kinase Inhibition : Compounds similar to thieno[3,2-c]pyridine derivatives have been identified as potent inhibitors of Aurora kinases (e.g., Aurora-A), which play a vital role in mitosis. These inhibitors demonstrate selective cytotoxicity against cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Protein Kinases : The compound may act by inhibiting specific protein kinases involved in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells through various signaling pathways.
Case Studies and Research Findings
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug discovery:
- Pharmaceutical Intermediates : Its role as a building block for synthesizing more complex molecules enhances its utility in pharmaceutical chemistry .
- Potential Therapeutics : Given its anticancer properties and selectivity for Aurora kinases, it holds promise as a lead compound for developing targeted cancer therapies.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester functionality. For example:
- Step 1 : Bromination of a thieno[3,2-c]pyridine precursor (e.g., 2-bromo-5-chlorothieno[3,2-b]pyridine) .
- Step 2 : Coupling with a boronic ester (e.g., 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine) using a Pd catalyst, Cs₂CO₃ as base, and a 1,4-dioxane/water solvent system .
- Yield optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1.2 eq boronic ester to 1 eq aryl halide) are critical .
| Key Reaction Parameters | Example Values |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Cs₂CO₃, K₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O (10:1 v/v) |
| Reaction Time | 12–24 hours |
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : Programs like SHELXL or SHELXS are used for single-crystal analysis to confirm molecular geometry .
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve aromatic proton environments and boron-related shifts .
- HRMS : High-resolution mass spectrometry verifies molecular weight (±2 ppm accuracy) .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives of this boronic ester?
- Controlled atmosphere : Use Schlenk techniques to exclude moisture/oxygen, as boronic esters are air-sensitive .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for steric and electronic compatibility with substituted thienopyridines .
- Base selection : Cs₂CO₃ outperforms weaker bases (e.g., Na₂CO₃) in deprotonating intermediates and stabilizing transition states .
Q. What strategies address contradictory crystallographic and spectroscopic data for this compound?
- Multi-technique validation : Combine X-ray data (bond lengths/angles) with NMR-derived coupling constants (e.g., ) to resolve ambiguities .
- Dynamic effects : Consider rotational barriers in the dioxaborolane ring, which may cause NMR signal broadening but not affect crystallographic snapshots .
Q. How does the boronic ester group influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The dioxaborolane ring stabilizes the boron center, enhancing transmetallation efficiency in Suzuki couplings .
- Steric hindrance : The tetramethyl groups may slow coupling with bulky aryl halides; use less hindered boronic esters (e.g., phenylboronic acid) as controls .
Application-Oriented Questions
Q. What role does this compound play in developing α-synuclein PET tracers?
The boronic ester acts as a key intermediate for radiolabeling via isotopic exchange (e.g., F-fluorination). Its thienopyridine core provides π-stacking interactions with amyloid fibrils, enhancing target binding .
Q. How is this compound utilized in synthesizing constitutive androstane receptor (CAR) agonists?
- Step 1 : Suzuki coupling with iodinated imidazo[1,2-a]pyridines to introduce aromatic substituents .
- Step 2 : Post-functionalization (e.g., hydrazide formation) to modulate CAR binding affinity .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Storage : 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE : Use nitrile gloves and safety goggles; avoid skin contact due to potential irritant properties .
- Spill management : Neutralize with sand or vermiculite; avoid aqueous washes to prevent exothermic reactions .
Data Contradiction Case Study
Scenario : A synthesis yields 26% product (Literature A) vs. 45% (Literature B).
- Root cause analysis :
Catalyst loading : Literature A uses 0.5 mol% Pd, while Literature B uses 2 mol% .
Purification method : Column chromatography (Literature A) vs. recrystallization (Literature B) may affect recovery .
- Resolution : Optimize Pd loading (1–1.5 mol%) and test alternative purification protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
